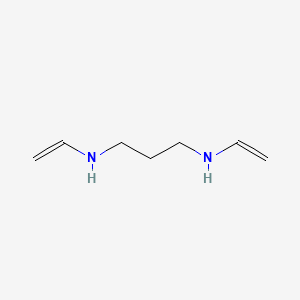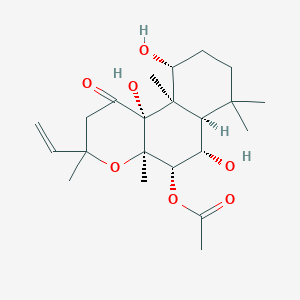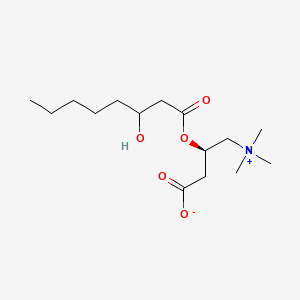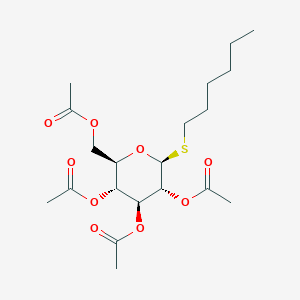
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate is a chemical compound with the molecular formula C20H32O9S and a molecular weight of 448.53 g/mol. This compound is known for its role as a building block in various chemical syntheses and is used in the preparation of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate involves multiple steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The steps include acetylation, thiolation, and alkylation, followed by purification processes such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to remove acetyl groups, yielding the corresponding alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as an intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate for glycosidase enzymes.
Industry: The compound is used in the production of detergents and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate involves its interaction with specific molecular targets. The compound can act as a substrate for glycosidase enzymes, leading to the cleavage of the glycosidic bond and release of the active thiol group. This interaction can modulate various biochemical pathways and has potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Octyl beta-D-thioglucopyranoside: A similar compound used as a nonionic detergent for solubilizing membrane proteins.
Hexyl beta-D-thioglucopyranoside: Another analog used in similar applications.
Uniqueness
2-(Acetoxymethyl) Hexyl beta-D-Thioglucopyranoside Triacetate is unique due to its specific functional groups, which provide distinct chemical reactivity and biological activity. The presence of the acetoxymethyl group enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C20H32O9S |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-hexylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H32O9S/c1-6-7-8-9-10-30-20-19(28-15(5)24)18(27-14(4)23)17(26-13(3)22)16(29-20)11-25-12(2)21/h16-20H,6-11H2,1-5H3/t16-,17-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
KXJGUZALRMDGTN-OBKDMQGPSA-N |
Isomerische SMILES |
CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


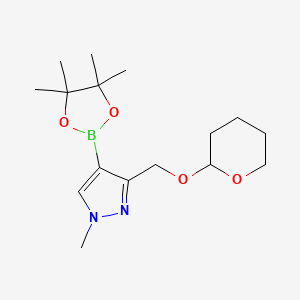
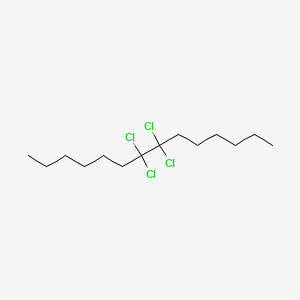
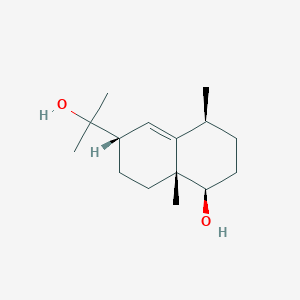
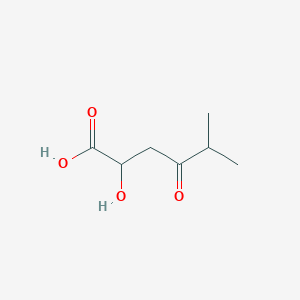
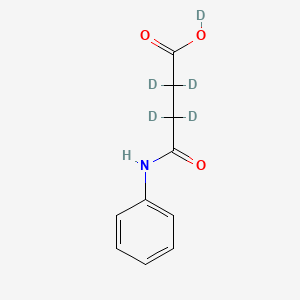
![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
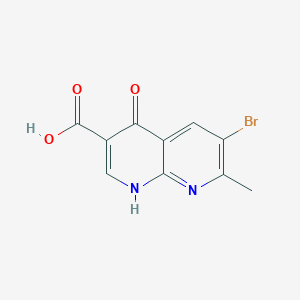
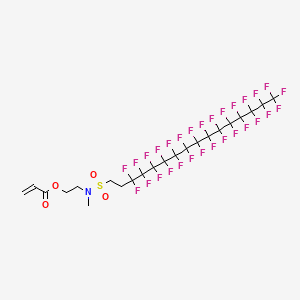
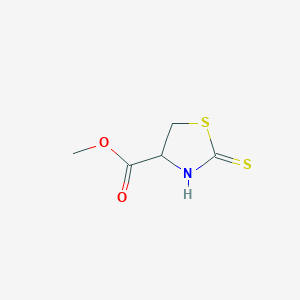
![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)
